![molecular formula C16H20ClN3O3S2 B1668146 2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide CAS No. 376638-65-2](/img/structure/B1668146.png)
2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
Overview
Description
2-(2-(3-Chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide (CMTMSA) is a small molecule that has been studied for its potential applications in scientific research. CMTMSA has been identified as a promising agent for in vivo and in vitro studies due to its high selectivity, low toxicity, and high binding affinity.
Scientific Research Applications
Treatment of Type 2 Diabetes
BVT-14225 is a selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 52 nM . Selective inhibition of 11β-HSD1 can decrease blood glucose concentrations in hyperglycaemic mice . Therefore, it has potential as a treatment for type 2 diabetes.
Obesity Management
Selective inhibitors of 11β-HSD1, like BVT-14225, could be used in the management of obesity . By modulating the cortisol levels within specific tissues, it could potentially influence the body’s energy storage and expenditure processes.
Metabolic Syndrome Therapy
Metabolic syndrome is a multifactorial disorder often associated with obesity, type 2 diabetes, and cardiovascular disease. Given its potential effects on glucose regulation and energy balance, BVT-14225 could be explored as a treatment for metabolic syndrome .
Pharmacological Research
BVT-14225 can be used in pharmacological research as a tool to understand the role of 11β-HSD1 in various biological processes. Its selective inhibition of 11β-HSD1 can help researchers study the enzyme’s function in a controlled manner .
Development of New Drugs
The structure and properties of BVT-14225 can serve as a basis for the development of new drugs. Researchers can modify its structure to enhance its efficacy, reduce potential side effects, or alter its pharmacokinetics .
Understanding Mechanisms of Diseases
BVT-14225’s action on 11β-HSD1 can help in understanding the mechanisms of diseases where this enzyme plays a crucial role. This can lead to the discovery of new therapeutic targets .
Mechanism of Action
Target of Action
The primary target of BVT-14225 is 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
BVT-14225 acts as a selective inhibitor of 11β-HSD1 . It binds to the enzyme and inhibits its activity, thereby reducing the conversion of cortisone to cortisol . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 52 nM .
Biochemical Pathways
By inhibiting 11β-HSD1, BVT-14225 affects the glucocorticoid pathway . This results in decreased levels of cortisol, which can have various downstream effects, including reduced glucose levels in hyperglycemic mice . Therefore, selective inhibitors of 11β-HSD1 like BVT-14225 have potential as treatments for diseases such as type 2 diabetes, obesity, and metabolic syndrome .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability .
Result of Action
The inhibition of 11β-HSD1 by BVT-14225 leads to a decrease in cortisol levels, which can result in lower blood glucose concentrations in hyperglycemic mice . This suggests that BVT-14225 could have potential therapeutic effects in conditions characterized by elevated blood glucose levels, such as diabetes .
properties
IUPAC Name |
2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMZAHWOASGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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